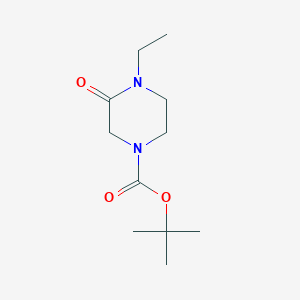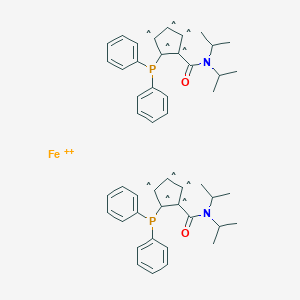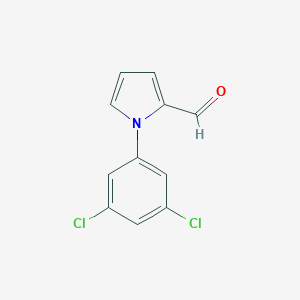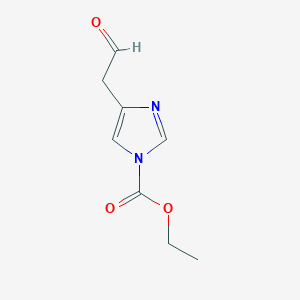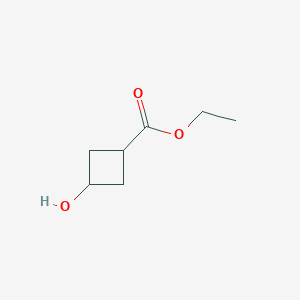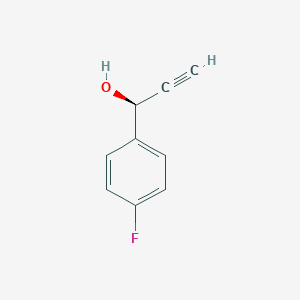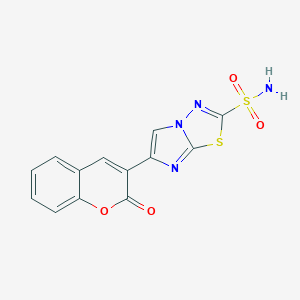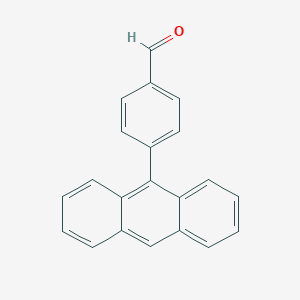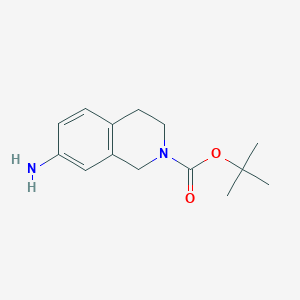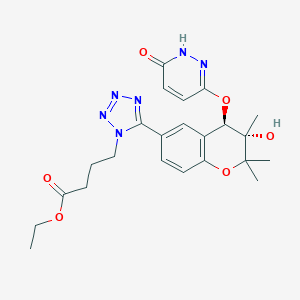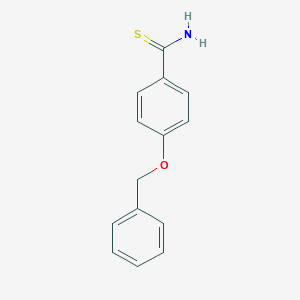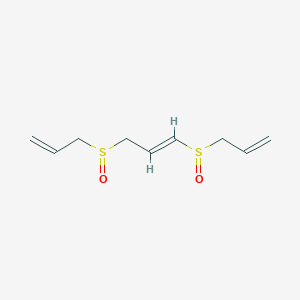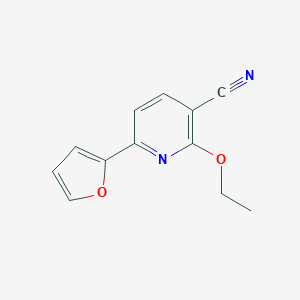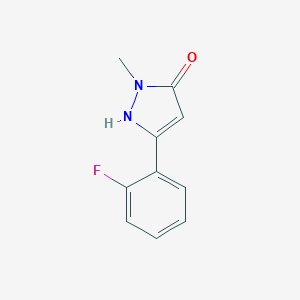![molecular formula C23H26N2O2 B061492 1-azabicyclo[2.2.2]oct-8-yl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate CAS No. 180272-14-4](/img/structure/B61492.png)
1-azabicyclo[2.2.2]oct-8-yl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate
Vue d'ensemble
Description
1-Azabicyclo[2.2.2]oct-3-yl alpha-hydroxy-alpha-(1-iodo-1-propen-3-yl)-alpha-phenylacetate, also known as IQNP, is a selective ligand for the muscarinic acetylcholinergic receptor (mAChR) (McPherson et al., 1995).
Synthesis Analysis
The synthesis of various derivatives of this compound involves complex processes such as resolution of optical isomers, preparation of E and Z isomers through stannylation and flash column chromatography, and iodination techniques (Rzeszotarski et al., 1984).
Molecular Structure Analysis
This compound consists of multiple stereoisomers, and its structure is characterized by a high affinity for muscarinic receptors. The specificity of isomers for mAChR subtypes has been studied in detail (Nanjappan, Ramalingam & Nowotnik, 1992).
Chemical Reactions and Properties
The chemical properties of 1-azabicyclo[2.2.2]oct-8-yl derivatives involve interactions with mAChR and demonstrate high receptor subtype specificity, making them attractive candidates for imaging cerebral and cardiac mAChR receptor densities (McPherson et al., 1995).
Physical Properties Analysis
The physical properties, particularly the biodistribution of the compound and its derivatives, have been studied. These compounds demonstrate high uptake and retention in mAChR rich areas of the brain, with variations among different isomers (McPherson et al., 1993).
Chemical Properties Analysis
The chemical properties of this compound are characterized by its selectivity and specificity to muscarinic receptors. Different isomers of this compound show varying affinities to different mAChR subtypes, influencing their potential use in imaging and therapeutic applications (McPherson et al., 1995).
Applications De Recherche Scientifique
Asymmetric Hydrogenation in Drug Synthesis :
- Ruzic et al. (2012) developed an asymmetric hydrogenation process for the reduction of the hydrochloride salt of 1-phenyl-3,4-dihydroisoquinoline to a key intermediate in preparing solifenacin (Ruzic et al., 2012).
Characterization of Drug Impurities :
- Chavakula et al. (2014) identified and characterized potential stereoisomeric and N-oxide impurities of solifenacin succinate, involving 1-azabicyclo[2.2.2]oct-8-yl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate (Chavakula et al., 2014).
Use in Radioimaging and Muscarinic Receptor Study :
- McPherson et al. (1995) explored 1-azabicyclo[2.2.2]oct-3-yl alpha-hydroxy-alpha-phenylacetate derivatives as ligands for the muscarinic acetylcholinergic receptor, showing potential for imaging of cerebral and cardiac muscarinic receptor densities (McPherson et al., 1995).
Synthesis of Radioiodinated Derivatives for Radiopharmaceuticals :
- Rzeszotarski et al. (1984) synthesized derivatives of 1-azabicyclo[2.2.2]oct-3-yl alpha-hydroxy-alpha-phenylacetate for potential use as radiopharmaceuticals, indicating localization in organs with a high concentration of muscarinic receptors (Rzeszotarski et al., 1984).
Potential Treatment of Cognitive Deficits in Schizophrenia :
- A study by Wishka et al. (2006) identified N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide as a potent agonist of the alpha7 neuronal nicotinic acetylcholine receptor, which may be useful for treating cognitive deficits in schizophrenia (Wishka et al., 2006).
Antimicrobial and Anticancer Activities :
- Kayarmar et al. (2014) synthesized novel 7-azabicyclo[4.2.0]octa-1,3,5-trien-8-ones and evaluated their antimicrobial and anticancer activities, demonstrating their potential as antibacterial and anticancer agents (Kayarmar et al., 2014).
Orientations Futures
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . This suggests that there is a significant interest in further exploring the potential applications of this compound.
Propriétés
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-yl 1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19/h1-9,18,21-22H,10-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOUYBDGKBSUES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60432404, DTXSID70861463 | |
| Record name | AGN-PC-00BQTH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60432404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Azabicyclo[2.2.2]octan-3-yl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70861463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-azabicyclo[2.2.2]oct-8-yl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
CAS RN |
180272-14-4 | |
| Record name | AGN-PC-00BQTH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60432404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

